4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid
Description
4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid (CAS: 18530-30-8) is a bicyclic monoterpenoid derivative with a molecular formula of C₁₁H₁₆O₃ and a molecular weight of 196.24 g/mol. Structurally, it features a norbornane skeleton (bicyclo[2.2.1]heptane) substituted with three methyl groups (at positions 4, 7, and 7), a ketone (at position 3), and a carboxylic acid group (at position 2) . Its melting point is 127.5°C, and it is also known as d-camphoric acid, highlighting its relationship to camphor derivatives. The compound’s stereochemistry is defined as (1R,2S,4R)-configuration, which influences its reactivity and biological interactions .
Structure
3D Structure
Properties
IUPAC Name |
4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-10(2)6-4-5-11(10,3)8(12)7(6)9(13)14/h6-7H,4-5H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMVAVGXJZFTEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2C(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314625 | |
| Record name | Camphocarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474-98-6, 58526-53-7 | |
| Record name | Camphocarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 474-98-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158042 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | NSC120550 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120550 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Camphocarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxobornane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.810 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable bicyclic precursor, such as 4,7,7-trimethylbicyclo[2.2.1]heptan-2-one.
Oxidation: The precursor undergoes oxidation to introduce the carboxylic acid functionality. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated purification systems can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives
Reduction: Formation of alcohols
Substitution: Formation of substituted bicyclic compounds
Scientific Research Applications
Pharmaceutical Applications
1. Analgesic and Anti-inflammatory Properties
Research indicates that derivatives of camphor compounds exhibit analgesic and anti-inflammatory effects. For instance, studies have shown that camphor carboxylic acid can be used in formulations aimed at reducing pain and inflammation in conditions such as arthritis and muscle injuries .
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. A study published in the Journal of Natural Products highlighted its effectiveness against Gram-positive bacteria, suggesting potential applications in developing topical antimicrobial agents .
Organic Synthesis
1. Building Block for Synthesis
this compound serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of complex organic molecules due to its unique bicyclic structure which allows for multiple functionalization pathways .
2. Synthesis of Chiral Compounds
The compound is also significant in asymmetric synthesis, providing a chiral environment for reactions that yield enantiomerically enriched products. This property is particularly valuable in the pharmaceutical industry where chirality can influence drug efficacy and safety .
Material Science
1. Polymer Chemistry
In material science, camphor derivatives are explored for their potential use in creating biodegradable polymers. The incorporation of this compound into polymer matrices can enhance mechanical properties while maintaining environmental sustainability .
2. Coatings and Adhesives
The compound's chemical stability and reactivity make it suitable for developing specialized coatings and adhesives with enhanced performance characteristics such as resistance to heat and chemicals .
Case Studies
| Study Title | Application Focus | Key Findings |
|---|---|---|
| Antimicrobial Activity of Camphor Derivatives | Antimicrobial formulations | Effective against Gram-positive bacteria; potential for topical applications |
| Synthesis of Chiral Compounds from Bicyclic Structures | Asymmetric synthesis | Successful production of enantiomerically pure compounds; implications for drug development |
| Biodegradable Polymers from Camphor Derivatives | Material science | Improved mechanical properties; environmentally friendly alternatives |
Mechanism of Action
The mechanism of action of 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Bicyclic Carboxylic Acids
Structural Analogues
The following table summarizes key structural and functional differences between the target compound and related bicyclic carboxylic acids:
Functional Group Impact on Reactivity and Bioactivity
- Ketone vs. Hydroxyl/Carboxylic Acid Positioning :
The 3-oxo group in the target compound enhances electrophilicity at the adjacent carbon, facilitating nucleophilic additions (e.g., esterifications in derivatives like ethyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylate ). In contrast, 2-hydroxy derivatives () exhibit redox activity, enabling decarboxylation pathways. - Amino Substitution: The 3-aminobicycloheptane derivative () shows enhanced blood-brain barrier permeability due to its interaction with neutral amino acid transporters, mimicking substrates like 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (a known inhibitor of leucine-preferring transport systems ).
- Heteroatom Variations :
Replacement of a carbon with oxygen (e.g., 7-oxabicyclo[2.2.1]heptane derivatives in ) modifies ring strain and solubility, impacting pharmacokinetic properties.
Biological Activity
4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid, also known as camphor carboxylic acid, is a bicyclic compound with notable biological activities. This compound is characterized by its unique bicyclic structure and functional groups that contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H16O3
- Molecular Weight : 196.246 g/mol
- CAS Number : 474-98-6
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the following methods:
- Diels-Alder Reaction : This method utilizes cyclopentadiene and maleic anhydride to form the bicyclic structure.
- Oxidation Reactions : Subsequent oxidation can convert the intermediate compounds into the desired carboxylic acid form.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in animal models. In a controlled study, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory therapeutic .
Cytotoxicity and Cancer Research
Preliminary studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that it induces apoptosis in specific cancer cells while sparing normal cells, which is crucial for developing targeted cancer therapies .
Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and cell lysis.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in inflammatory pathways.
- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways in cancer cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing derivatives of 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid?
- Methodological Answer : Derivatives are commonly synthesized via coupling reactions using the parent carboxylic acid and amines or alcohols. For example, (±)-endo-exo-bicyclo[2.2.1]heptane-2-carboxylic acid reacts with substituted piperazines under carbodiimide-mediated coupling (General Procedure A) to yield acylated products (e.g., (±)-endo-exo-3.8, 40–63% yield). Purification involves flash chromatography (heptane/EtOAc) .
Q. How can the structural integrity and purity of synthesized derivatives be validated?
- Methodological Answer :
- NMR Spectroscopy : Key signals include bicyclic proton resonances (δ 1.2–3.0 ppm) and carbonyl carbons (δ 170–175 ppm). For example, 3.9 exhibits a singlet at δ 3.7 ppm for the benzonitrile substituent .
- LC-MS/HPLC : Purity >97% is confirmed via reverse-phase chromatography (C18 column, methanol/water gradient) .
- Melting Point/Boiling Point : Predicted values (e.g., 274.4±25.0°C) align with computational models (e.g., ChemDraw) .
Q. What strategies are recommended for separating endo/exo diastereomers in bicyclo[2.2.1]heptane derivatives?
- Methodological Answer : Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) or fractional crystallization. For instance, (±)-endo-exo-3.11 was resolved using silica gel chromatography (heptane/EtOAc, 7:3), yielding 58% isolated endo isomer .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store at –20°C under inert gas (N₂/Ar) in amber vials. Avoid exposure to moisture, heat (>40°C), or acidic/basic conditions, as the bicyclic scaffold may undergo ring-opening or oxidation .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for substituents on the bicyclo[2.2.1]heptane core?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (CF₃) at the 3-position enhances metabolic stability (e.g., (±)-endo-1, 61% yield) .
- Steric Effects : Bulky substituents (e.g., p-tolyl) on thiophene-2-carboxylates reduce stereo-specificity, allowing substitution with multicyclic moieties without significant activity loss .
- Data Table :
| Derivative | Substituent | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| 3.9 | Benzonitrile | 0.8 µM (cAMP) | |
| (±)-endo-1 | CF₃ | 1.2 µM (Edg-2) |
Q. How can computational modeling optimize the bicyclo[2.2.1]heptane scaffold for target engagement?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with cyclic nucleotide receptors. The 3-oxo group forms hydrogen bonds with Lys206 in the ATP-binding pocket .
- DFT Calculations : B3LYP/6-31G* predicts steric strain in endo vs. exo conformers (ΔG‡ ~2.3 kcal/mol) .
Q. What mechanisms underlie the acylation reactions of bicyclo[2.2.1]heptane-2-carboxylic acid?
- Methodological Answer : The reaction proceeds via a mixed anhydride intermediate. For example, HATU activates the carboxylic acid, forming an O-acylisourea species that reacts with amines (e.g., 4-methoxy-3-(2-m-tolyl-ethoxy)-benzoic acid) to yield amides. Quenching with NaHCO₃ removes excess reagent .
Q. How can biological activity be assessed in vitro for derivatives targeting secretory pathways?
- Methodological Answer :
- Cyclic Nucleotide Suppression Assay : Measure cAMP/cGMP levels in HT-29 cells using ELISA after treatment with derivatives (10 µM, 24 h). IC₅₀ values correlate with thiophenecarboxylate substituents .
- Antibacterial Screening : Test MIC values against E. coli (ATCC 25922) via broth microdilution. Cr(III) complexes (e.g., carbapenem analogs) show enhanced activity due to metal coordination .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
